![molecular formula C17H21N3O2 B4576843 Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)-](/img/structure/B4576843.png)
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)-
Overview
Description
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)- is a complex organic compound with a unique structure that combines an isoxazole ring and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors using metal-free synthetic routes, which are preferred due to their eco-friendly nature . For instance, the cyclization of intermediate compounds with hydroxylamine hydrochloride in methanolic conditions can yield the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Achieved with lithium aluminum hydride.
- Substitution Reactions : Particularly at the piperazine ring involving nucleophiles.
Chemistry
In the field of chemistry, Methanone serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and pathways.
Biology
Research indicates that Methanone exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activities : Investigations into its effects on cancer cell lines show promise for future therapeutic applications.
Medicine
The compound is under investigation as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets suggests it could modulate enzyme or receptor activity, leading to therapeutic effects.
Industry
In industrial applications, Methanone can be utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Methanone against several pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute explored the anticancer properties of Methanone on various cancer cell lines. The findings demonstrated that the compound induced apoptosis in tumor cells, suggesting its potential as a lead compound for cancer therapy.
Case Study 3: Synthesis and Characterization
A comprehensive study focused on optimizing the synthetic routes for Methanone production. Researchers employed continuous flow reactors to enhance yield and purity, demonstrating efficient production methods suitable for industrial scaling.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-
- Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)-
Uniqueness
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)- is unique due to its specific combination of the isoxazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-phenyl-1-piperazinyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, analgesic, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H20FN3O2
- Molecular Weight : 313.36 g/mol
- IUPAC Name : Methanone, (3-ethyl-5-methyl-4-isoxazolyl)(4-(4-fluorophenyl)-1-piperazinyl)-
1. Anticancer Activity
Research indicates that isoxazole derivatives exhibit significant anticancer properties. In a study evaluating various isoxazole-carboxamide derivatives, compounds similar to Methanone were tested against cervical (HeLa) and liver (Hep3B) cancer cell lines. Notably, certain derivatives showed half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells .
Compound | Cell Line | IC50 (μg/ml) |
---|---|---|
2d | HeLa | 15.48 |
2e | Hep3B | 23.00 |
2a | MCF-7 | 39.80 |
2. Analgesic Activity
The analgesic properties of Methanone were evaluated using the mouse-tail flick test, which is a standard method for assessing pain relief in animal models. Compounds with similar structural features have demonstrated effective analgesic activity, indicating that Methanone may also possess this property through mechanisms involving the inhibition of specific pain pathways .
3. Anti-inflammatory Effects
Isoxazole derivatives have been reported to exhibit anti-inflammatory activity by selectively inhibiting cyclooxygenase enzymes (COX). In particular, studies have shown that compounds with similar structures to Methanone can significantly reduce inflammation in animal models of carrageenan-induced paw edema, suggesting a potential for therapeutic application in inflammatory conditions .
The biological activity of Methanone can be attributed to its interaction with various biological targets:
- Fatty Acid Amide Hydrolase (FAAH) : Compounds structurally related to Methanone have been shown to inhibit FAAH, an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of anandamide, which has analgesic and anti-inflammatory effects .
- Cell Cycle Regulation : The compound may also influence cell cycle checkpoints, potentially through inhibition of proteins involved in mitotic progression. This suggests a mechanism for its anticancer effects by preventing the proliferation of cancer cells .
Case Studies and Research Findings
Several studies have specifically investigated the biological activities associated with isoxazole derivatives:
- A study on a series of isoxazole derivatives revealed that modifications at specific positions on the isoxazole ring could enhance anticancer activity while maintaining low toxicity profiles .
- Another investigation highlighted the analgesic properties of piperazine-substituted isoxazoles, noting their effectiveness in reducing pain responses in preclinical models .
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-15-16(13(2)22-18-15)17(21)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGLVFSTRGGPHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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